molecular formula C19H21N3O5 B4825247 METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE

METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE

Cat. No.: B4825247
M. Wt: 371.4 g/mol
InChI Key: YTQFRRXGLFGFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the methyl acetate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain groups with others, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3,4-DIMETHOXYPHENYL ACETATE: This compound shares the 3,4-dimethoxyphenyl group but lacks the pyrazolo[1,5-a]pyrimidine core.

    3,4-DIMETHOXYPHENETHYLAMINE: This compound has a similar aromatic structure but differs in its functional groups and overall structure.

Uniqueness

METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE is unique due to its combination of the pyrazolo[1,5-a]pyrimidine core and the 3,4-dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 2-[3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-10-13(9-16(23)27-5)19(24)22-18(20-10)17(11(2)21-22)12-6-7-14(25-3)15(8-12)26-4/h6-8,21H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQFRRXGLFGFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CC(=O)OC)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE
Reactant of Route 2
METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE
Reactant of Route 3
METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE

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